![molecular formula C31H29ClN4O5 B11825656 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)
9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine
Description
The compound 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine is a synthetic nucleoside derivative with a purine base and a modified deoxyribose sugar. Its structure comprises:
- Purine Core: A 9H-purine scaffold with a 6-chloro substituent, which enhances reactivity for further chemical modifications (e.g., nucleophilic substitution) .
- Protecting Group: The 5′-hydroxyl of the sugar is shielded by a bis(4-methoxyphenyl)phenylmethyl group (commonly termed "dimethoxytrityl" or DMT in synthesis workflows). This bulky, acid-labile group is critical in solid-phase oligonucleotide synthesis, enabling controlled elongation and purification .
While direct data on this compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural features suggest applications as a key intermediate in oligonucleotide synthesis or as a precursor for modified nucleosides in antiviral or anticancer drug development .
Properties
Molecular Formula |
C31H29ClN4O5 |
---|---|
Molecular Weight |
573.0 g/mol |
IUPAC Name |
(2R,3S,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C31H29ClN4O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3/t25-,26+,27-/m0/s1 |
InChI Key |
CXZJWEIBSTWESH-VJGNERBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@H](O4)N5C=NC6=C5N=CN=C6Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CN=C6Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine typically involves multiple stepsThe reaction conditions often involve the use of protecting groups such as dimethoxytrityl (DMT) and benzoyl groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated DNA synthesizers. The process includes the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, followed by deprotection and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine: has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleotides for studying DNA and RNA structures.
Biology: Employed in the development of probes for detecting specific nucleic acid sequences.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of 9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal DNA and RNA synthesis, leading to the inhibition of cellular processes such as replication and transcription. This compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool for studying these processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related nucleoside analogues:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Sugar Modifications :
- The target compound’s 2-deoxyribose lacks the 2′-hydroxyl, reducing nuclease susceptibility compared to ribose-containing analogues (e.g., ) .
- Fluorine substitution (e.g., 2′-fluoro in ′-fluoro in ) enhances metabolic stability and binding affinity but requires complex synthetic routes .
Protecting Groups :
- The DMT group (shared with , and 14) enables selective deprotection under mild acidic conditions, critical for solid-phase oligonucleotide synthesis .
- Esters (e.g., acetyl, toluoyl in ) are cleaved under basic conditions, limiting their utility in multi-step DNA synthesis .
Purine Substituents: The 6-chloro group in the target compound offers a reactive site for post-synthetic modifications (e.g., Suzuki coupling) to introduce aryl or alkyl groups . Compounds with 2-amino () or 6-keto () groups may exhibit altered base-pairing or hydrogen-bonding properties, impacting therapeutic targeting .
Applications :
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